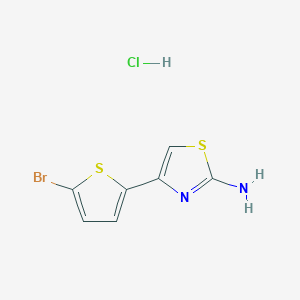

4-(5-Bromothiophen-2-yl)thiazol-2-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

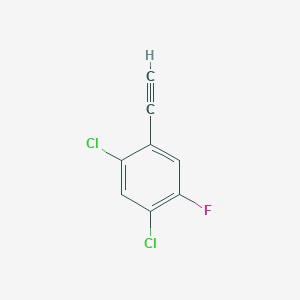

“4-(5-Bromothiophen-2-yl)thiazol-2-amine” is a heterocyclic organic compound with the molecular formula C7H5BrN2S2 and a molecular weight of 261.16 . It belongs to the category of thiazoles . The IUPAC name of this compound is 4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine .

Molecular Structure Analysis

The molecular structure of “4-(5-Bromothiophen-2-yl)thiazol-2-amine” can be represented by the canonical SMILES string: C1=C(SC(=C1)Br)C2=CSC(=N2)N . The InChI Key for this compound is MMZHPDCFNLBMBY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound has a boiling point of 392.1ºC at 760mmHg and a density of 1.796g/cm³ . It has 2 H-Bond acceptors and 1 H-Bond donor .Scientific Research Applications

Antibacterial Activity

The emergence of antibiotic-resistant bacteria poses a significant global health challenge. Researchers have explored novel antimicrobial agents to combat this issue. Thiazole derivatives, including 4-(5-bromothiophen-2-yl)thiazol-2-amine hydrochloride, exhibit promising antibacterial properties . Further studies could focus on its mechanism of action, spectrum of activity, and potential clinical applications.

Anticancer Potential

Thiazole-based compounds have attracted attention in cancer research. The synthesized compound may possess anticancer properties, similar to other thiazole derivatives . Investigating its effects on cancer cell lines, understanding its mode of action, and assessing its toxicity profile are essential steps toward potential clinical use.

Photovoltaic Materials

4,7-bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole, a related compound, serves as a red monomer for polymer semiconductors used in photovoltaic solar cell devices . Researchers could explore the electronic properties, charge transport behavior, and stability of this compound in organic photovoltaics.

Metal Complex Formation

Schiff bases, which incorporate thiazole moieties, can form stable complexes with metal ions. These complexes often exhibit excellent catalytic activity. Investigating the coordination chemistry of 4-(5-bromothiophen-2-yl)thiazol-2-amine hydrochloride with various metal ions could yield valuable insights .

Anti-inflammatory Effects

Thiazole derivatives have been associated with anti-inflammatory activity. Researchers could explore the potential of this compound in modulating inflammatory pathways, potentially contributing to drug development for inflammatory diseases .

Mechanism of Action

Target of Action

The compound “4-(5-Bromothiophen-2-yl)thiazol-2-amine hydrochloride” belongs to the class of thiazole derivatives . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . They have been reported to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .

Mode of Action

Thiazole derivatives are known to interact with various targets leading to a range of biological activities . The interaction of the compound with its targets can lead to changes at the molecular level, affecting the function of the target proteins or enzymes.

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities . The downstream effects of these interactions can lead to changes in cellular processes and functions.

Result of Action

Thiazole derivatives are known to have a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would depend on its interaction with its targets and the biochemical pathways it affects.

properties

IUPAC Name |

4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S2.ClH/c8-6-2-1-5(12-6)4-3-11-7(9)10-4;/h1-3H,(H2,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHHOIPLUORWRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C2=CSC(=N2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

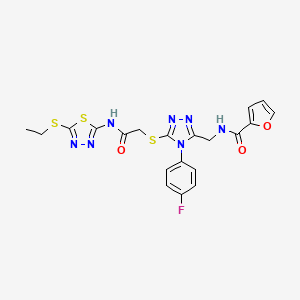

![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2429243.png)

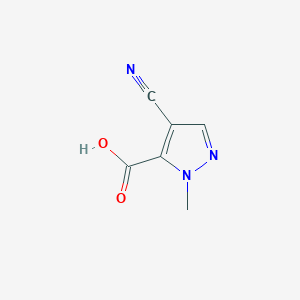

![Methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2429245.png)

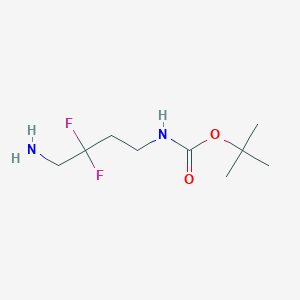

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-bromo-5-methoxyphenyl)methanone](/img/structure/B2429248.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2429254.png)

![N-mesityl-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2429257.png)